

Phenoxyacetaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Phenoxyacetaldehyde*

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An In-depth Technical Guide to Phenoxyacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phenoxyacetaldehyde**, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the toxicological profile and proposes a potential signaling pathway based on current knowledge of aldehyde-mediated cellular effects.

Chemical Structure and IUPAC Name

Phenoxyacetaldehyde, a significant molecule in the fragrance and chemical synthesis industries, is characterized by a phenoxy group attached to an acetaldehyde moiety.

- IUPAC Name: 2-**phenoxyacetaldehyde**[\[1\]](#)
- Chemical Formula: $C_8H_8O_2$ [\[2\]](#)
- Canonical SMILES: C1=CC=C(C=C1)OCC=O[\[1\]](#)
- Molecular Weight: 136.15 g/mol [\[2\]](#)

Structure:

Caption: Chemical structure of 2-**phenoxyacetaldehyde**.

Physicochemical Properties

A summary of the key physical and chemical properties of **phenoxyacetaldehyde** is presented in the table below.

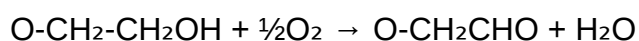
Property	Value	Reference(s)
Molecular Weight	136.15 g/mol	[2]
Appearance	Colorless clear viscous liquid	[3]
Density	1.069 g/cm ³	[2]
Boiling Point	94 °C @ 6 Torr	[2]
Flash Point	92.4 °C	[2]
Refractive Index	1.505	[2]
Vapor Pressure	0.113 mmHg at 25°C	[2]
XLogP3	1.8	[2]
Topological Polar Surface Area	26.3 Å ²	[2]

Experimental Protocols

Synthesis of Phenoxyacetaldehyde

A common method for the synthesis of **phenoxyacetaldehyde** is through the vapor phase oxidation of phenoxyethanol. The following protocol is based on a patented method.

Reaction:



Materials:

- Phenoxyethanol

- Supported silver metal catalyst (on Alundum, alumina, silicon carbide, clay, or pumice)
- Molecular oxygen-containing gas (e.g., air)

Procedure:

- Prepare a vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas. The mixture should contain approximately 0.5 to 2 volume percent of phenoxyethanol.
- Pass the vaporous mixture into contact with a supported silver metal catalyst.
- Maintain the catalyst temperature within the range of 225 to 275 °C.
- The **phenoxyacetaldehyde** produced is then separately recovered.

Analytical Methods

The analysis of **phenoxyacetaldehyde** can be performed using standard chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column suitable for polar compounds (e.g., SH-1, 30 m x 0.32 mm I.D., 1.00 µm).

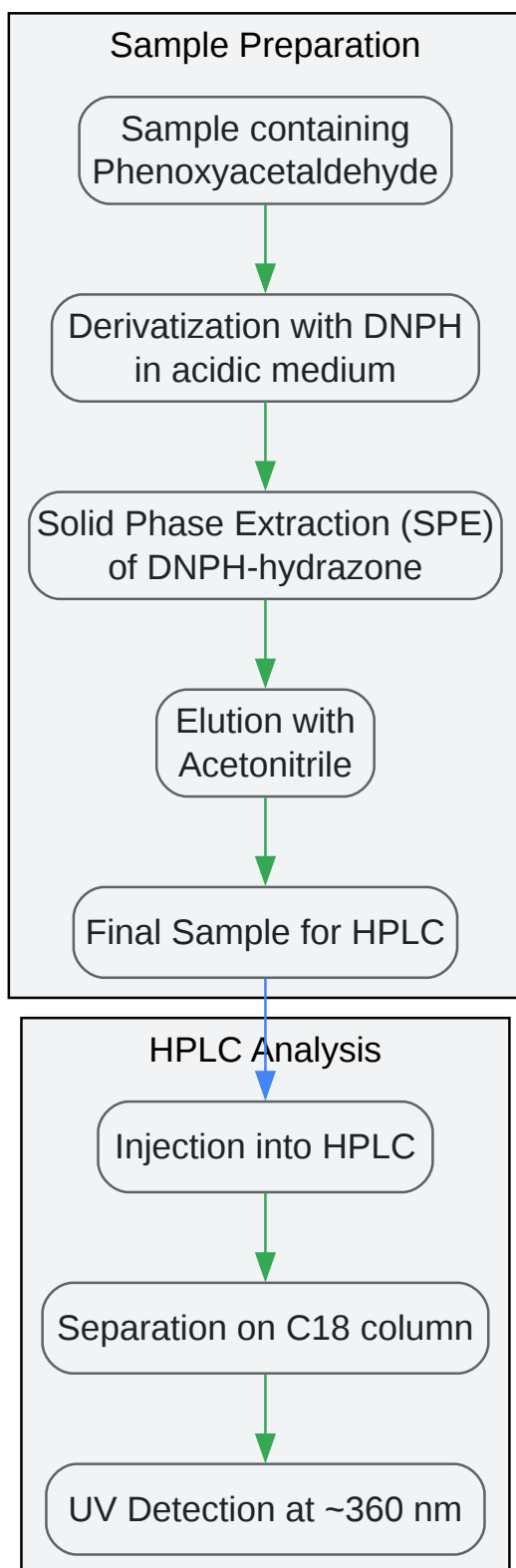
GC Conditions (suggested):

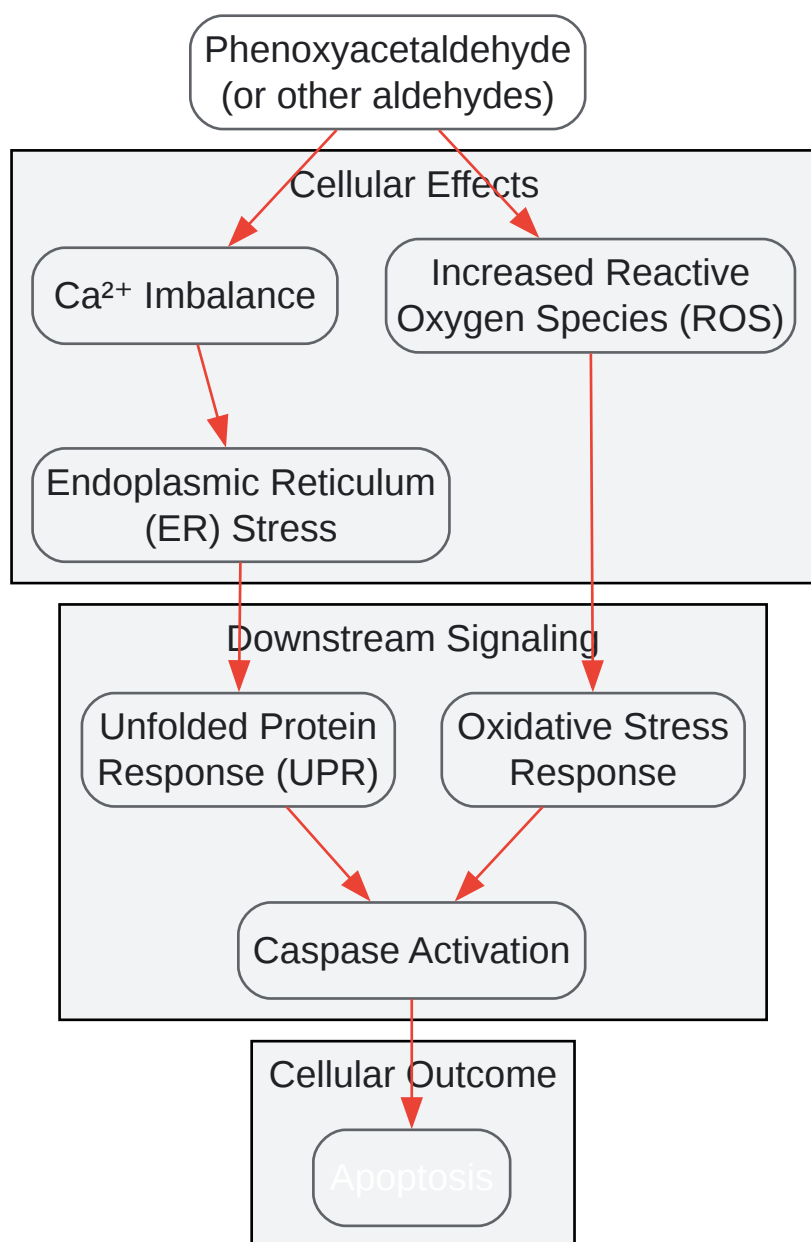
- Injection Mode: Split (e.g., 1:30)
- Injection Volume: 1.0 µL
- Injection Temperature: 280 °C
- Carrier Gas: Helium
- Carrier Gas Control: Constant linear velocity (e.g., 35 cm/s)

- Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate **phenoxycetaldehyde** from other components. For example, hold at 70°C for 1 min, then ramp at 6°C/min to 110°C (hold 2 min), then ramp at 30°C/min to 260°C.
- Detector Temperature: 280 °C

For enhanced detection, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes.

Derivatization and Analysis Workflow:





Hypothesized Signaling Pathway for Aldehyde-Induced Cellular Stress

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